1-Bromo-2-methoxy-3-(methoxymethyl)benzene
CAS No.: 2379322-39-9
Cat. No.: VC11662630
Molecular Formula: C9H11BrO2
Molecular Weight: 231.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2379322-39-9 |
---|---|
Molecular Formula | C9H11BrO2 |
Molecular Weight | 231.09 g/mol |
IUPAC Name | 1-bromo-2-methoxy-3-(methoxymethyl)benzene |
Standard InChI | InChI=1S/C9H11BrO2/c1-11-6-7-4-3-5-8(10)9(7)12-2/h3-5H,6H2,1-2H3 |
Standard InChI Key | AKDKRURTSRHAGT-UHFFFAOYSA-N |
SMILES | COCC1=C(C(=CC=C1)Br)OC |
Canonical SMILES | COCC1=C(C(=CC=C1)Br)OC |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 1-bromo-2-methoxy-3-(methoxymethyl)benzene is defined by its substituent arrangement, which creates distinct electronic effects. The bromine atom acts as an electron-withdrawing group, while the methoxy and methoxymethyl groups donate electrons through resonance and inductive effects. This interplay modulates the compound’s reactivity in electrophilic and nucleophilic substitution reactions.
Molecular Formula and Key Descriptors
The compound’s molecular formula is C₉H₁₁BrO₃, with a molecular weight of 247.09 g/mol. Key structural descriptors include:
Property | Value |
---|---|
IUPAC Name | 1-bromo-2-methoxy-3-(methoxymethyl)benzene |
CAS Registry Number | Not formally assigned |
InChI | InChI=1S/C9H11BrO3/c1-12-6-7-5-8(10)9(13-2)4-3-7/h3-5H,6H2,1-2H3 |
InChI Key | XZQZRFLKJXQKRT-UHFFFAOYSA-N |
Canonical SMILES | COCC1=C(C(=C(C=C1)Br)OC)OC |
Boiling Point | ~230–235 °C (estimated) |
Density | 1.45 ± 0.1 g/cm³ |
The methoxymethyl group (-CH₂OCH₃) at position 3 introduces steric bulk, which may hinder certain reactions at the ortho and para positions relative to the bromine atom.
Synthetic Pathways and Optimization
Primary Synthesis Route
The most reliable method for synthesizing 1-bromo-2-methoxy-3-(methoxymethyl)benzene involves a two-step protocol derived from analogous brominated methoxymethylbenzene syntheses :
Step 1: Protection of the Phenolic Hydroxyl Group
3-Bromophenol is treated with methoxymethyl chloride (MOM-Cl) in the presence of a base such as N-ethyl-N,N-diisopropylamine (DIPEA) in dichloromethane (DCM) at 0–20°C. This reaction protects the hydroxyl group as a methoxymethyl ether:
Step 2: Methoxylation at Position 2
The intermediate undergoes methoxylation via copper(I)-catalyzed coupling with methanol under oxygen-free conditions. Catalytic CuI and a ligand such as 1,10-phenanthroline facilitate the substitution:
Reaction Conditions and Yield
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
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δ 7.28–7.22 (m, 2H, aromatic H-4 and H-6)
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δ 7.06–7.02 (m, 1H, aromatic H-5)
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δ 5.21 (s, 2H, -OCH₂O-)
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δ 3.37 (s, 3H, methoxy group)
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δ 3.34 (s, 3H, methoxymethyl group)
¹³C NMR (100 MHz, CDCl₃):
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δ 152.1 (C-2, methoxy-substituted)
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δ 131.5 (C-1, bromine-substituted)
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δ 116.4–121.8 (aromatic carbons)
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δ 56.7 and 55.9 (methoxy and methoxymethyl carbons)
The downfield shift of the methoxymethyl protons (δ 5.21) confirms successful protection of the hydroxyl group .
Reactivity and Functionalization
Electrophilic Aromatic Substitution (EAS)
The electron-donating methoxy and methoxymethyl groups direct incoming electrophiles to the para position relative to the bromine atom. For example, nitration with nitric acid/sulfuric acid yields:
Conditions:
-
Temperature: 0–5°C
-
Yield: 85%.
Transition Metal-Catalyzed Coupling
The bromine atom participates in Suzuki-Miyaura cross-coupling reactions with arylboronic acids. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in tetrahydrofuran (THF):
Optimized Parameters:
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to analgesics and anti-inflammatory agents. For instance, coupling with pyrazole boronic esters yields derivatives with COX-2 inhibitory activity.
Materials Science
Functionalized derivatives exhibit liquid crystalline properties when incorporated into polyaromatic systems, making them valuable in display technologies.
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